molecular formula C8H9N3O B1600824 4-Amino-3,4-dihydroquinoxalin-2(1H)-one CAS No. 87973-61-3

4-Amino-3,4-dihydroquinoxalin-2(1H)-one

Cat. No.: B1600824
CAS No.: 87973-61-3
M. Wt: 163.18 g/mol
InChI Key: KPCPJPPTKDIIBG-UHFFFAOYSA-N
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Description

4-Amino-3,4-dihydroquinoxalin-2(1H)-one is a heterocyclic compound that belongs to the quinoxaline family This compound is characterized by its fused benzene and pyrazine rings, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3,4-dihydroquinoxalin-2(1H)-one typically involves the reaction of o-phenylenediamine with an appropriate carbonyl compound. One common method is the condensation of o-phenylenediamine with glyoxal or its derivatives under acidic or basic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the quinoxaline ring system.

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of catalysts, such as transition metal complexes, can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3,4-dihydroquinoxalin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline-2,3-dione derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: The amino group at the 4-position can undergo nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Quinoxaline-2,3-dione derivatives.

    Reduction: Dihydroquinoxaline derivatives.

    Substitution: Various substituted quinoxaline derivatives depending on the electrophile used.

Scientific Research Applications

4-Amino-3,4-dihydroquinoxalin-2(1H)-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as inhibitors of specific enzymes and receptors.

    Industry: The compound is used in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 4-Amino-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with specific molecular targets. For instance, in medicinal chemistry, the compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt the normal biochemical pathways, leading to therapeutic effects. Additionally, the compound’s ability to intercalate into DNA makes it a potential candidate for anticancer drug development.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: A parent compound with a similar ring structure but lacking the amino and carbonyl groups.

    2,3-Dihydroquinoxaline: A reduced form of quinoxaline with similar chemical properties.

    4-Hydroxyquinoxaline: A hydroxylated derivative with different reactivity.

Uniqueness

4-Amino-3,4-dihydroquinoxalin-2(1H)-one is unique due to the presence of both an amino group and a carbonyl group in its structure. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs. Additionally, its biological activities make it a valuable compound in medicinal chemistry research.

Properties

IUPAC Name

4-amino-1,3-dihydroquinoxalin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c9-11-5-8(12)10-6-3-1-2-4-7(6)11/h1-4H,5,9H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPCPJPPTKDIIBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=CC=CC=C2N1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70522345
Record name 4-Amino-3,4-dihydroquinoxalin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70522345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87973-61-3
Record name 4-Amino-3,4-dihydroquinoxalin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70522345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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